3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)-
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Overview
Description
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which involves the reaction of nitrile oxides with dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . For example, a catalyst-free and microwave-assisted one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- include other isoxazole derivatives such as:
- 3-Amino-5-methylisoxazole
- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
What sets 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
138741-54-5 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
InChI Key |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
Canonical SMILES |
C1=C(ON=C1CC(=O)O)CN |
Synonyms |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
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